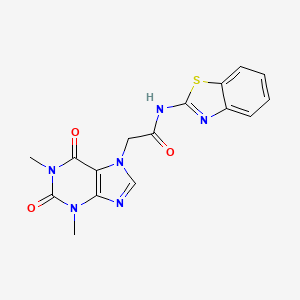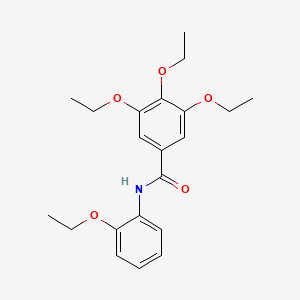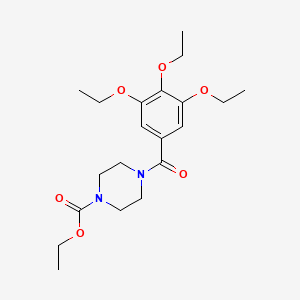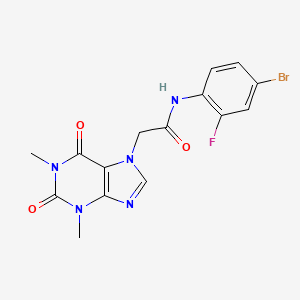
N-(4-bromo-2-fluorophenyl)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide
説明
N-(4-bromo-2-fluorophenyl)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide is a useful research compound. Its molecular formula is C15H13BrFN5O3 and its molecular weight is 410.20 g/mol. The purity is usually 95%.
The exact mass of the compound N-(4-bromo-2-fluorophenyl)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide is 409.01858 g/mol and the complexity rating of the compound is 579. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(4-bromo-2-fluorophenyl)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-bromo-2-fluorophenyl)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Applications of CBKinase1_001121
CBKinase1_001121 is associated with the protein BIK1 (BOTRYTIS-INDUCED KINASE 1), which plays a crucial role in plant immune signaling . BIK1 functions as a signaling hub immediately downstream of multiple pattern recognition receptors (PRRs). It undergoes hyper-phosphorylation and directly phosphorylates several components, contributing to reactive oxygen species (ROS) burst, calcium entry into the cytosol, and stomatal immunity .
Applications of CCG-108194
CCG-108194 is associated with the Chemical Computing Group (CCG), which maintains a team of scientists, mathematicians, and software engineers engaged in research and development in the fields of Computer-Aided Molecular Design, Informatics, and Computational Chemistry and Biology . CCG technology is used by research chemists, biologists, and crystallographers at leading research and development institutions to discover new therapeutics and a myriad of consumer goods and products .
Applications of Oprea1_177858
Oprea1_177858 is associated with the study of fast proton-induced fission of 238U from threshold up to 40 MeV . This research is significant for the production of radioisotopes with applications in medicine, electronics, industry, and other fields of human activities .
Applications of Oprea1_103091
Oprea1_103091 is also associated with the study of fast proton-induced fission of 238U . The research provides insights into the interaction of fast protons with target nuclei, excited residual nuclei, and the contribution of different nuclear reaction mechanisms to cross-sections, prompt neutrons emission, and other fission parameters .
Applications of CBKinase1_013521
CBKinase1_013521 is associated with the Receptor for Activated C Kinase1 (RACK1) protein, which regulates multiple aspects of plants, including seed germination, growth, environmental stress responses, and flowering . RACK1 is associated with NADPH-dependent reactive oxygen species (ROS) signaling in plants .
作用機序
Target of Action
CBKinase1_001121, also known as CCG-108194, is a compound that primarily targets the Casein Kinase 1 (CK1) family . CK1 isoforms are known to phosphorylate key regulatory molecules involved in various cellular processes such as cell cycle, transcription and translation, cytoskeleton structure, cell-cell adhesion, and receptor-coupled signal transduction .
Mode of Action
It is known that ck1 isoforms, the primary targets of ccg-108194, play a crucial role in regulating key signaling pathways critically involved in tumor progression . For instance, CK1α overexpression potently induces autophagic flux in non-small-cell lung cancer (NSCLC) via the PTEN/AKT/FOXO3A/Atg7 axis .
Biochemical Pathways
The biochemical pathways affected by CCG-108194 are those regulated by CK1 isoforms. These include pathways involved in cell cycle regulation, transcription and translation, cytoskeleton structure, cell-cell adhesion, and receptor-coupled signal transduction . The compound’s interaction with these pathways can lead to changes in cellular processes and potentially influence disease progression, particularly in the context of cancer .
Result of Action
The molecular and cellular effects of CCG-108194’s action are largely dependent on its interaction with CK1 isoforms. By influencing the activity of these kinases, CCG-108194 can affect a variety of cellular processes, potentially leading to changes in cell cycle progression, transcription and translation, cytoskeleton structure, and cell-cell adhesion .
特性
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrFN5O3/c1-20-13-12(14(24)21(2)15(20)25)22(7-18-13)6-11(23)19-10-4-3-8(16)5-9(10)17/h3-5,7H,6H2,1-2H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJYNXKMDMQIDLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NC3=C(C=C(C=C3)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrFN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




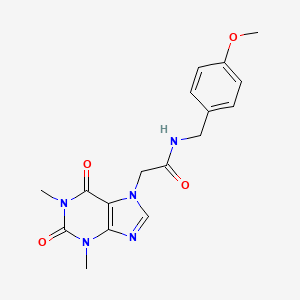
![dimethyl 5-{[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]amino}isophthalate](/img/structure/B3459281.png)
![ethyl 4-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]-1-piperazinecarboxylate](/img/structure/B3459296.png)
![7-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3459304.png)

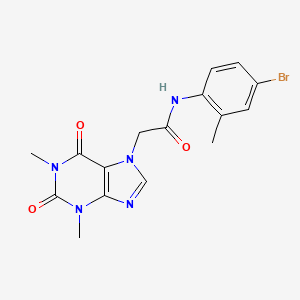
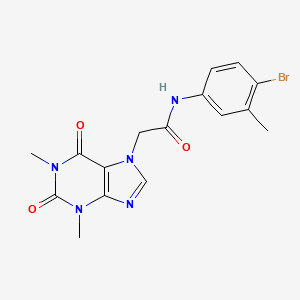

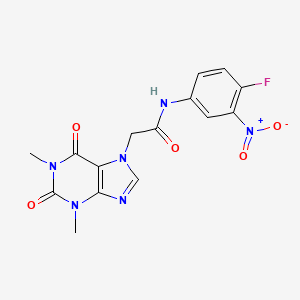
![methyl 4-{[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]amino}benzoate](/img/structure/B3459344.png)
